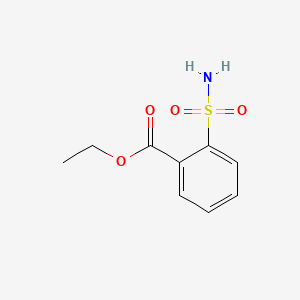
Ethyl 2-sulfamoylbenzoate
Cat. No. B1228686
Key on ui cas rn:
59777-72-9
M. Wt: 229.26 g/mol
InChI Key: CYFKZTWSLPKROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04601746
Procedure details


At 85° C., 68.76 g (0.3 mol) 2-sulfamylbenzoic acid ethylester are added to 57.9 g (0.45 mol) oxalylchloride and 0.4 g diazadicyclo(2,2,2,)octane in 500 ml absolute toluene. The reaction mixture is heated yet three hours to an interior temperature of 95° C., until no gas development is observed.


[Compound]
Name
diazadicyclo(2,2,2,)octane
Quantity
0.4 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11](=[O:14])(=[O:13])[NH2:12])[CH3:2].C(Cl)(=O)[C:17](Cl)=[O:18]>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([N:12]=[C:17]=[O:18])(=[O:13])=[O:14])=[O:15])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=C(C=CC=C1)S(N)(=O)=O)=O
|
|
Name
|
|
|
Quantity
|
57.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
[Compound]
|
Name
|
diazadicyclo(2,2,2,)octane
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
